

Peracetic Acid: A Technical Guide to its Antimicrobial Spectrum of Activity

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Introduction

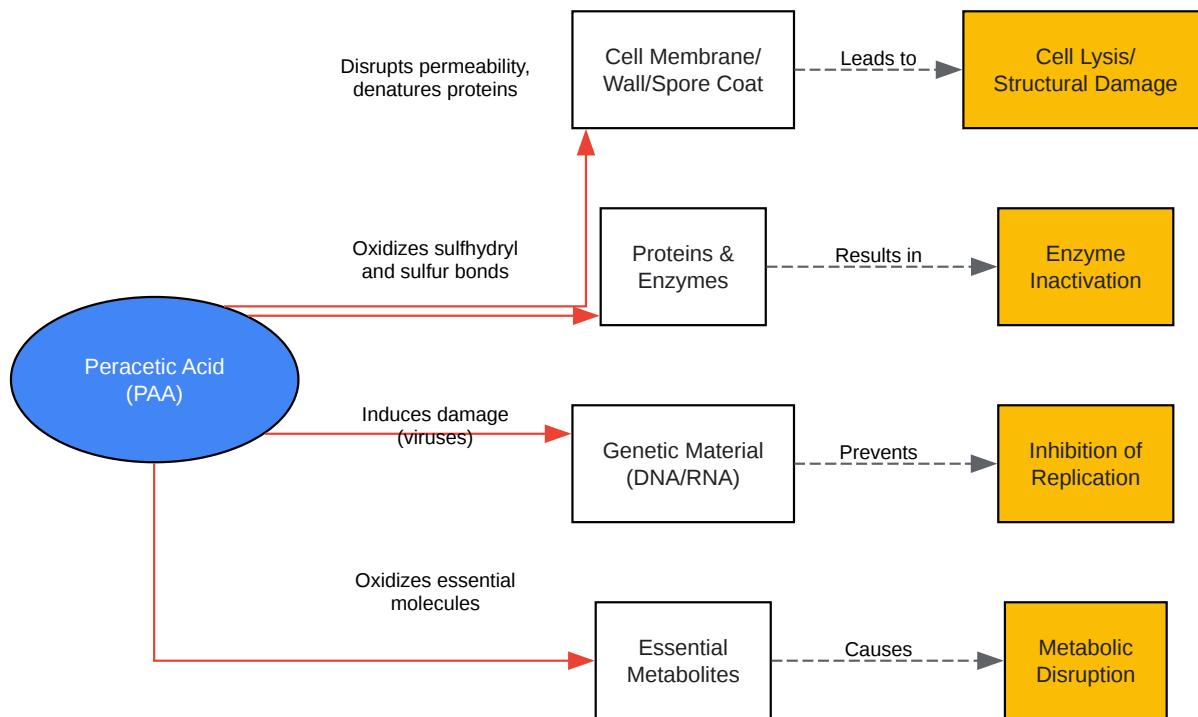
Peracetic acid (PAA) is a potent, broad-spectrum antimicrobial agent extensively utilized for disinfection and sterilization across various industries, including healthcare, food processing, and water treatment. Its high oxidizing potential, favorable efficacy profile in the presence of organic matter, and environmentally friendly decomposition products—acetic acid, water, and oxygen—make it a valuable alternative to traditional biocides. This technical guide provides an in-depth analysis of the antimicrobial spectrum of peracetic acid, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Peracetic acid exerts its antimicrobial effect through the denaturation of proteins, disruption of cell wall permeability, and the oxidation of sulphydryl and sulfur bonds in proteins, enzymes, and other metabolites.^[1] Its primary mode of action is oxidation; it disinfects by oxidizing the outer cell membranes of microorganisms.^[2] The transfer of electrons from the microorganism to PAA occurs rapidly, leading to swift inactivation or death.^[2]

Signaling Pathway of Peracetic Acid's Antimicrobial Action

The following diagram illustrates the key mechanisms by which PAA leads to microbial cell death.



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Caption: Mechanism of Peracetic Acid's Antimicrobial Action.

Antimicrobial Spectrum of Activity: Quantitative Data

Peracetic acid demonstrates a broad spectrum of activity against various microorganisms, including bacteria, viruses, fungi, and bacterial spores. The following tables summarize its efficacy based on concentration, contact time, and log reduction.

Table 1: Bactericidal Activity of Peracetic Acid

Microorganism	Concentration (ppm)	Contact Time	Log Reduction	Test Conditions	Reference
Escherichia coli	1.2 mg/L	20 min	1.78	Municipal wastewater	[3]
Escherichia coli	1.5 mg/L	20 min	2.43	Municipal wastewater	[3]
Escherichia coli	2.0 mg/L	45 min	>2	Municipal wastewater	[3]
Enterococcus faecium	5	5 min	3	Water	[4][5]
Fecal Coliforms	1.2 mg/L	20 min	1.23	Municipal wastewater	[3]
Fecal Coliforms	1.5 mg/L	20 min	1.77	Municipal wastewater	[3]
Salmonella Typhimurium (planktonic)	20	5 min	Complete kill	Clean conditions	[6]
Salmonella Typhimurium (planktonic)	30	5 min	Complete kill	Dirty conditions	[6]
Salmonella Typhimurium (biofilm on stainless steel)	50	1 min	5.3	-	[6]
Salmonella Typhimurium (biofilm on stainless steel)	50	5 min	Complete eradication	-	[6]

Ciprofloxacin-resistant bacteria	50 mg/L	10 min	2.1	Untreated hospital wastewater	[7]
Ciprofloxacin-resistant bacteria	75 mg/L	10 min	Under detection level	Untreated hospital wastewater	[7]
Vegetative Bacteria	1.3 mmol/L	1 min	6	25°C, acidic conditions	[8]

Table 2: Virucidal Activity of Peracetic Acid

Virus	Concentration (ppm)	Contact Time	Log Reduction	Test Conditions	Reference
Poliovirus type 1	0.2% (aqueous solution)	5 min	4	-	[9][10]
Poliovirus type 1	0.2% PAA + 80% Ethanol	1 min	4	-	[9][10]
Vaccinia virus (enveloped)	0.2% PAA + 80% Ethanol	1 min	4	-	[9][10]
Adenovirus type 2 (non-enveloped)	0.2% PAA + 80% Ethanol	1 min	4	-	[9][10]
Papova virus SV 40	0.2% PAA + 80% Ethanol	1 min	4	-	[9][10]
Poliovirus	1500	5 min	-	35°C, quantitative suspension test	[11]
Adenovirus	400	-	≥5.13	20°C, quantitative suspension test	[11]
Murine Norovirus	400	5 min	≥4.5	20°C, quantitative suspension test	[11]
Male-specific (F+) coliphages	50	10 min	3	Water	[4][5]
Rotavirus	1-3.5	3 min	4	pH relevant for vegetable sanitation	[12]

Tulane Virus	10	>30 min	4	pH relevant for vegetable sanitation	[12]
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Table 3: Fungicidal and Sporicidal Activity of Peracetic Acid

Microorganism	Concentration (ppm)	Contact Time	Log Reduction	Test Conditions	Reference
Aspergillus and Paecilomyces	0.6% - 1%	-	>5	-	[13]
Cladosporium porophorum (conidia)	0.02% - 0.08%	-	Complete inhibition	-	[13]
Aspergillus flavus (MFC)	93.8 mg/L	-	-	Liquid medium	[14]
Penicillium verrucosum (MFC)	187.5 mg/L	-	-	Liquid medium	[14]
Bacillus subtilis spores	3000	5 min	3	Water	[4][5]
Bacterial spores	500 - 10,000	15 sec - 30 min	-	Suspension	[1]

Experimental Protocols

The evaluation of peracetic acid's antimicrobial efficacy relies on standardized and well-defined experimental protocols. Below are methodologies for key experiments cited in the assessment of biocidal activity.

Quantitative Suspension Test (e.g., EN 13727)

This test evaluates the bactericidal activity of a disinfectant in solution.

Methodology:

- Preparation of Microbial Suspension: A standardized suspension of the test microorganism (e.g., *Pseudomonas aeruginosa*, *Staphylococcus aureus*, *Enterococcus hirae*) is prepared to a specific concentration (typically $1.5 - 5.0 \times 10^8$ CFU/mL).
- Test and Control Solutions: The peracetic acid solution is prepared at the desired test concentration(s). A hard water or other specified diluent serves as the control.
- Exposure: A defined volume of the microbial suspension is added to a specified volume of the PAA solution and the control solution. The mixture is maintained at a set temperature for a predetermined contact time.
- Neutralization: At the end of the contact time, a sample of the mixture is transferred to a neutralizing solution to stop the antimicrobial action of the PAA. Common neutralizers include sodium thiosulfate, sodium metabisulfite, or complex formulations containing lecithin, saponin, and tween.^{[15][16]}
- Enumeration: The number of surviving microorganisms in the neutralized sample is determined by plating serial dilutions onto a suitable agar medium.
- Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable organisms in the test sample to the number in the control sample. A disinfectant is typically considered effective if it achieves a ≥ 5 -log reduction.

Quantitative Carrier Test (e.g., prEN 17111:2017)

This test simulates the practical application of a disinfectant on a non-porous surface.

Methodology:

- Carrier Preparation: Standardized carriers (e.g., stainless steel discs, glass slides) are cleaned and sterilized.
- Inoculation: A defined volume of the test microbial suspension is applied to the surface of the carrier and dried under specific conditions to create a dried film of microorganisms.

- Disinfectant Application: The inoculated carrier is immersed in or covered with the peracetic acid solution for the specified contact time and temperature.
- Neutralization and Recovery: The carrier is transferred to a neutralizing solution, and the surviving microorganisms are recovered from the surface through methods such as vortexing or sonication.
- Enumeration and Log Reduction Calculation: The number of surviving microorganisms is quantified by plating, and the log reduction is calculated by comparing with the initial inoculum count on control carriers.

Sporicidal Activity Testing

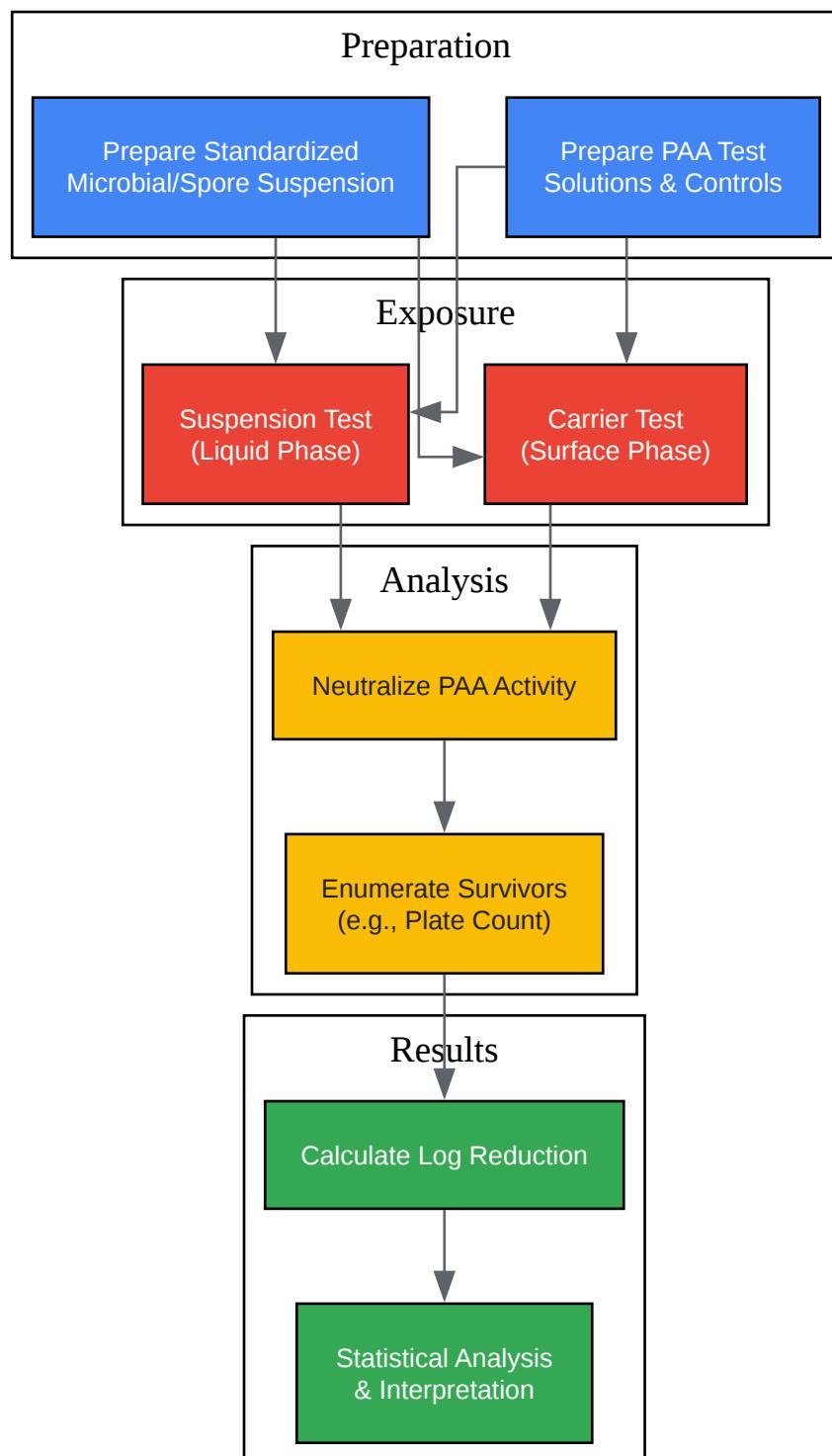
Evaluating sporicidal activity requires robust methodologies due to the high resistance of bacterial spores.

Methodology:

- Spore Suspension Preparation: A suspension of highly resistant bacterial spores (e.g., *Bacillus subtilis*, *Bacillus cereus*) is prepared and purified to remove vegetative cells and debris.
- Exposure and Neutralization: The spore suspension is exposed to the peracetic acid solution under defined conditions, similar to the suspension test. Effective neutralization is critical.
- Enumeration: Viable spores are enumerated by plating on a nutrient-rich agar medium and incubating for a sufficient period to allow for germination and outgrowth. Heat shock may be applied to the spores after neutralization to encourage germination.
- Microscopic Analysis: Techniques such as scanning electron microscopy can be used to visualize the morphological changes and damage to the spore coat induced by PAA.^{[4][5]}

Experimental Workflow for Antimicrobial Efficacy Testing

The following diagram outlines a typical workflow for assessing the antimicrobial efficacy of peracetic acid.



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Caption: General Workflow for PAA Efficacy Testing.

Conclusion

Peracetic acid stands out as a highly effective antimicrobial agent with a broad spectrum of activity. Its rapid action at low concentrations against bacteria, viruses, fungi, and spores makes it a versatile tool in infection control and sanitation. Understanding the quantitative efficacy and the standardized protocols for its evaluation is crucial for its appropriate and effective application in research, drug development, and various industrial settings. The data and methodologies presented in this guide provide a solid foundation for professionals working with this potent biocide.

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